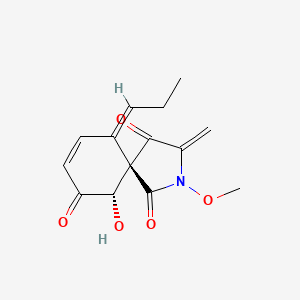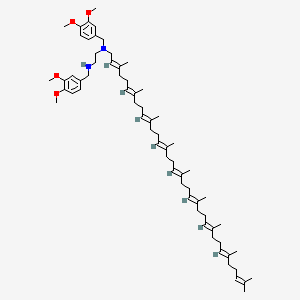![molecular formula C13H10BrN3O2 B1234069 N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide CAS No. 6234-63-5](/img/structure/B1234069.png)
N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromobenzoic acid [[amino(pyridin-4-yl)methylidene]amino] ester is an organohalogen compound and a carbonyl compound.
科学的研究の応用
Formation of N-Heterocyclic Complexes
The formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex has been studied. This involves the reaction of ligands with Ag2O and subsequent reactions to yield palladium and rhodium carbene complexes, characterized by NMR spectroscopy and X-ray crystallography (Simons et al., 2003).
Synthesis of Heterocyclic Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid has been used as a precursor in synthesizing important heterocyclic compounds such as 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives. These syntheses involve various treatments of 3-(4-bromobenzoyl)prop-2-enoic acid with different reagents (El-Hashash et al., 2012).
DNA Binding Studies
DNA binding studies have been performed with bis-2-(n-pyridyl)-1H-benzimidazoles isomers. These studies include isothermal fluorescence titration, circular dichroism, and thermal denaturation of DNA, alongside computational analyses to understand binding characteristics (Chaudhuri et al., 2007).
Development of N-Heterocyclic Carbene Ligands
A new class of N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridine-3-ylidenes has been developed. These ligands, due to their bicyclic geometry, influence the coordination sphere of a carbene bound metal and have been demonstrated in palladium-catalyzed Suzuki–Miyaura cross-coupling (Burstein et al., 2005).
特性
CAS番号 |
6234-63-5 |
|---|---|
分子式 |
C13H10BrN3O2 |
分子量 |
320.14 g/mol |
IUPAC名 |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-bromobenzoate |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-3-1-10(2-4-11)13(18)19-17-12(15)9-5-7-16-8-6-9/h1-8H,(H2,15,17) |
InChIキー |
PKILLTJAGYUDIJ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=NC=C2)N)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)
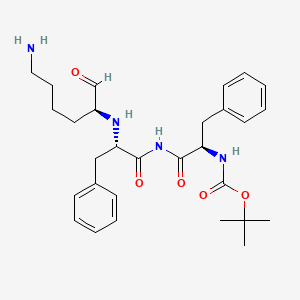

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)
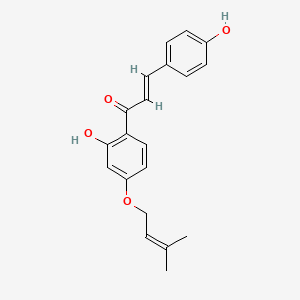
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)
![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)sulfinylpropan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1233997.png)
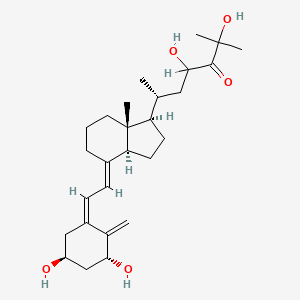
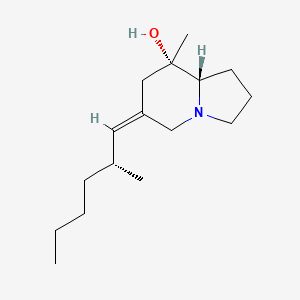
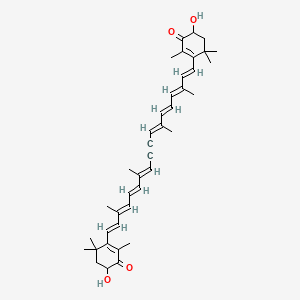
![methyl 7-[(1R,3S,5R)-3-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxocyclopentyl]heptanoate](/img/structure/B1234007.png)
